N-[(4-{2-(4-bromophenyl)-3-[(4-bromophenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}phenyl)sulfonyl]acetamide
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Overview
Description
N-({4-[3-(4-BROMOBENZOYL)-2-(4-BROMOPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]PHENYL}SULFONYL)ACETAMIDE is a complex organic compound with a unique structure that includes multiple bromine atoms, a sulfonyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[3-(4-BROMOBENZOYL)-2-(4-BROMOPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]PHENYL}SULFONYL)ACETAMIDE typically involves multiple steps. One common approach is to start with the bromination of benzoyl and phenyl precursors, followed by the formation of the pyrrole ring through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-({4-[3-(4-BROMOBENZOYL)-2-(4-BROMOPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]PHENYL}SULFONYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroxy derivatives .
Scientific Research Applications
N-({4-[3-(4-BROMOBENZOYL)-2-(4-BROMOPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]PHENYL}SULFONYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-({4-[3-(4-BROMOBENZOYL)-2-(4-BROMOPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]PHENYL}SULFONYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include the modulation of signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- N-(4-BROMOPHENYL)BENZAMIDE
- 3-BROMO-N-(3-BROMOBENZOYL)AMINOMETHYL]BENZAMIDE
Uniqueness
N-({4-[3-(4-BROMOBENZOYL)-2-(4-BROMOPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]PHENYL}SULFONYL)ACETAMIDE is unique due to its complex structure, which includes multiple bromine atoms and a sulfonyl group.
Properties
Molecular Formula |
C25H18Br2N2O6S |
---|---|
Molecular Weight |
634.3 g/mol |
IUPAC Name |
N-[4-[(3E)-2-(4-bromophenyl)-3-[(4-bromophenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]phenyl]sulfonylacetamide |
InChI |
InChI=1S/C25H18Br2N2O6S/c1-14(30)28-36(34,35)20-12-10-19(11-13-20)29-22(15-2-6-17(26)7-3-15)21(24(32)25(29)33)23(31)16-4-8-18(27)9-5-16/h2-13,22,31H,1H3,(H,28,30)/b23-21+ |
InChI Key |
QNWIDLMXJPJLRS-XTQSDGFTSA-N |
Isomeric SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N2C(/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C2=O)C4=CC=C(C=C4)Br |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)Br)O)C(=O)C2=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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